![molecular formula C17H24N6O4 B2447596 methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 923509-06-2](/img/structure/B2447596.png)

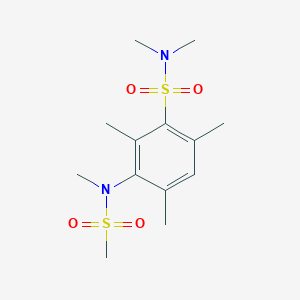

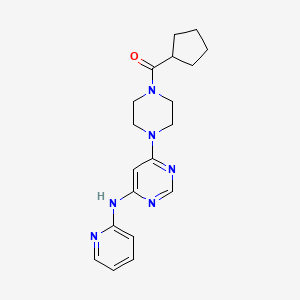

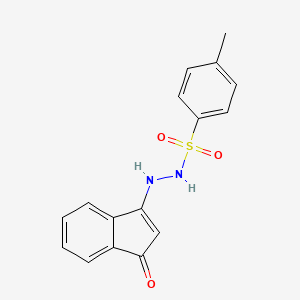

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be an organic molecule with multiple functional groups. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with multiple methyl groups and a butyl group. The presence of the acetate group suggests that it might be an ester.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the methyl and butyl groups, and the formation of the ester linkage.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring and multiple functional groups. The purine ring is planar, while the attached groups would add three-dimensionality to the molecule.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the ester group suggests that it could undergo hydrolysis to form an alcohol and a carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Acyclic Nucleoside and Nucleotide Analogs : A study by Janeba, Holý, and Masojídková (2000) demonstrates the use of similar compounds in the synthesis of acyclic nucleoside and nucleotide analogs, starting from derivatives of 8-bromoadenine. This approach is critical for developing molecules with potential biological activities, including antiviral and anticancer properties (Janeba, Holý, & Masojídková, 2000).

Catalytic Hydrogenation of Dihydro-1,2-Oxazines : Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing pathways that could be analogous to reactions involving structurally similar compounds. Their work highlights the importance of understanding reaction mechanisms for developing new synthetic methods (Sukhorukov et al., 2008).

Potential Applications

Modification of Natural Deoxyguanosine with Amines : Takahashi and Hashimoto (2001) identified stable cross-linked adducts formed from natural deoxyguanosine and aniline or butyl amine in the presence of formaldehyde. This reaction may serve as a model for DNA modification, suggesting potential applications in studying genotoxicity and drug-DNA interactions (Takahashi & Hashimoto, 2001).

Synthesis and Antimicrobial Activities of Purin-8-ones : A study by Sharma, Sharma, and Rane (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlights the antimicrobial potential of compounds within this class. Such studies indicate the broader applicability of similar compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it’s reactive, it could pose a risk of chemical burns or reactions.

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and investigating its safety and environmental impact.

Eigenschaften

IUPAC Name |

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-6-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-12(24)27-5)19-10(2)11(3)23(13)16/h11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRIAGQMSJKTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

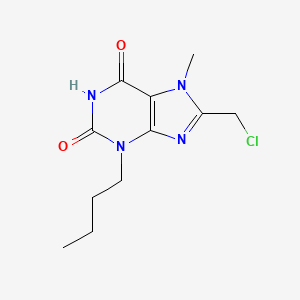

![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)